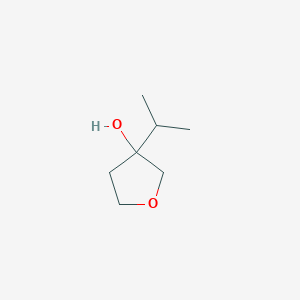
(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a piperidine group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Piperidine: The piperidine group can be introduced through nucleophilic substitution reactions. For example, 4-methyl-3-hydroxymethylpyridine can be reacted with piperidine under basic conditions to form the desired product.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction to the alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyridine ring to a piperidine ring using hydrogenation.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperidine group can interact with various biological targets, while the hydroxymethyl group can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-6-(morpholin-1-yl)pyridin-3-yl)methanol: Similar structure but with a morpholine ring instead of piperidine.
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This can influence its binding affinity and selectivity towards biological targets, making it a valuable compound in drug discovery and other applications.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(4-methyl-6-piperidin-1-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C12H18N2O/c1-10-7-12(13-8-11(10)9-15)14-5-3-2-4-6-14/h7-8,15H,2-6,9H2,1H3 |
InChI Key |
JCVGVWMEHQAUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CO)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


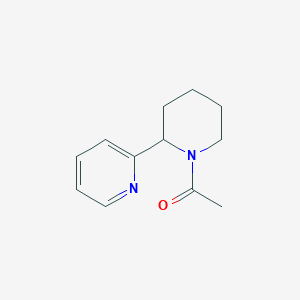

![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)
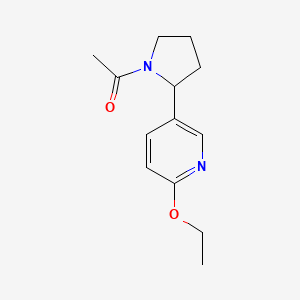

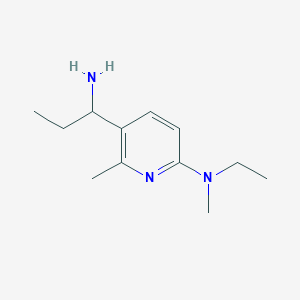
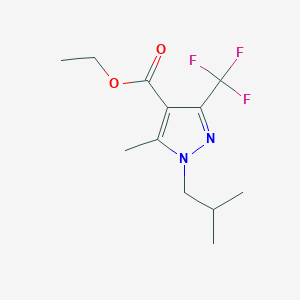
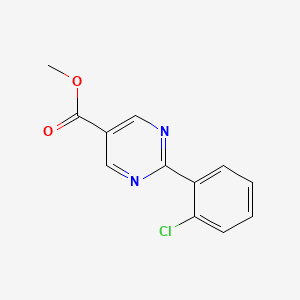
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)

![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)
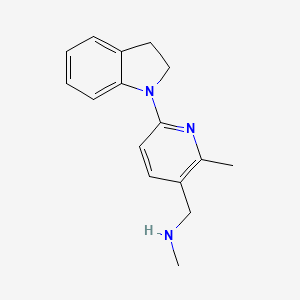
![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)
